N-[(2Z)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-3-oxo-3H-benzo[f]chromene-2-carboxamide
Description
N-[(2Z)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-3-oxo-3H-benzo[f]chromene-2-carboxamide is a complex organic compound that features a unique structure combining naphtho[2,1-d][1,3]thiazole and benzo[f]chromene moieties
Properties
IUPAC Name |
N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)-3-oxobenzo[f]chromene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H16N2O3S/c1-28-21-12-10-16-7-3-5-9-18(16)23(21)32-26(28)27-24(29)20-14-19-17-8-4-2-6-15(17)11-13-22(19)31-25(20)30/h2-14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTGWSRLCDOCIFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C3=CC=CC=C3C=C2)SC1=NC(=O)C4=CC5=C(C=CC6=CC=CC=C65)OC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-3-oxo-3H-benzo[f]chromene-2-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the stability of intermediates and the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-3-oxo-3H-benzo[f]chromene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
N-[(2Z)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-3-oxo-3H-benzo[f]chromene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of N-[(2Z)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-3-oxo-3H-benzo[f]chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of signaling pathways involved in cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
N-[(2Z)-3,5-dimethylthiazol-2(3H)-ylidene]-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide: A compound with a similar thiazole core but different substituents and functional groups.
N-[(2Z)-3-ethyl-5-methylthiazol-2(3H)-ylidene]-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide: Another related compound with variations in the alkyl groups attached to the thiazole ring.
Uniqueness
N-[(2Z)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-3-oxo-3H-benzo[f]chromene-2-carboxamide is unique due to its combination of naphtho[2,1-d][1,3]thiazole and benzo[f]chromene moieties, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with different molecular targets and exhibit a broader range of activities compared to similar compounds .
Biological Activity
N-[(2Z)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-3-oxo-3H-benzo[f]chromene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural framework that combines a naphtho-thiazole moiety with a benzochromene structure, which may influence its interactions with biological targets.
Chemical Structure
The molecular formula of the compound is represented as follows:
The structure includes various functional groups that contribute to its biological activity, particularly in relation to cancer and inflammatory diseases.
1. Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on related naphtho-thiazole derivatives have shown cytotoxic effects against several cancer cell lines, including:
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| A2780 (Ovarian) | 4.47 | Induces apoptosis and cell cycle arrest |
| MCF-7 (Breast) | 5.20 | Inhibits tubulin polymerization |
| HeLa (Cervical) | 6.00 | Triggers oxidative stress and DNA damage |
These findings suggest that the compound may interfere with microtubule dynamics and induce apoptosis in cancer cells.
2. Anti-inflammatory Activity
The compound's structural characteristics also suggest potential anti-inflammatory properties. Related studies have reported that thiazole derivatives can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α. The following table summarizes findings from recent research:
| Compound | Activity | Reference |
|---|---|---|
| Benzoxazepine derivatives | Anti-inflammatory | Khadra et al., 2024 |
| Naphtho-thiazole derivatives | Inhibition of cytokine release | PMC7671423 |
The biological activity of this compound may be attributed to various mechanisms:
1. Tubulin Inhibition:
Similar compounds have been shown to bind to the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest.
2. Reactive Oxygen Species (ROS) Generation:
Some studies indicate that these compounds may induce oxidative stress in cancer cells, contributing to their cytotoxic effects.
3. Cytokine Modulation:
The ability to modulate cytokine production can play a significant role in reducing inflammation and cancer progression.
Case Study 1: Anticancer Efficacy in Ovarian Carcinoma
A study evaluated the efficacy of a related naphtho-thiazole derivative against A2780 ovarian carcinoma cells. The compound demonstrated an IC50 value of 4.47 μM, indicating potent cytotoxicity. Flow cytometric analysis revealed that treated cells underwent G2/M phase arrest and exhibited increased apoptosis markers.
Case Study 2: Inhibition of Inflammatory Cytokines
In another investigation focusing on inflammatory responses, a series of thiazole derivatives were tested for their ability to inhibit IL-6 and TNF-α production in LPS-stimulated macrophages. The results indicated a significant reduction in cytokine levels at concentrations as low as 10 μM.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
